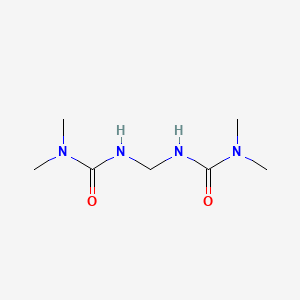
Methylenebis(N,N-dimethylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis(N,N-dimethylurea) is an organic compound with the molecular formula C7H16N4O2. It is a derivative of urea and is characterized by the presence of two N,N-dimethylurea groups connected by a methylene bridge. This compound is known for its stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis(N,N-dimethylurea) can be synthesized through the reaction of N,N-dimethylurea with formaldehyde under acidic or basic conditions. The reaction typically involves the condensation of two molecules of N,N-dimethylurea with one molecule of formaldehyde, resulting in the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of Methylenebis(N,N-dimethylurea) often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal salts such as copper(II) chloride or zinc chloride. The reaction is carried out in a solvent such as water or methanol, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methylenebis(N,N-dimethylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various urea and amine derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
Methylenebis(N,N-dimethylurea) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: Methylenebis(N,N-dimethylurea) is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methylenebis(N,N-dimethylurea) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: Similar in structure but contains acrylamide groups instead of dimethylurea.
N,N’-Methylenebis(2-chloroacetamide): Contains chloroacetamide groups instead of dimethylurea.
N,N’-Methylenebis(2-hydroxyacetamide): Contains hydroxyacetamide groups instead of dimethylurea.
Uniqueness
Methylenebis(N,N-dimethylurea) is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
86290-98-4 |
|---|---|
Molecular Formula |
C7H16N4O2 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-[(dimethylcarbamoylamino)methyl]-1,1-dimethylurea |
InChI |
InChI=1S/C7H16N4O2/c1-10(2)6(12)8-5-9-7(13)11(3)4/h5H2,1-4H3,(H,8,12)(H,9,13) |
InChI Key |
VWZXLQBVPNQWPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCNC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


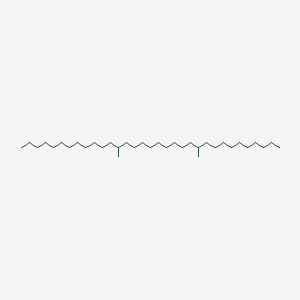
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
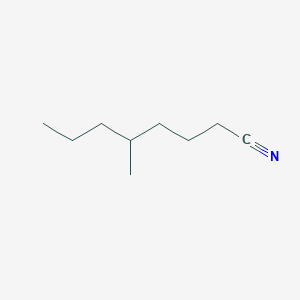
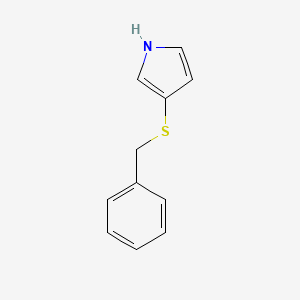
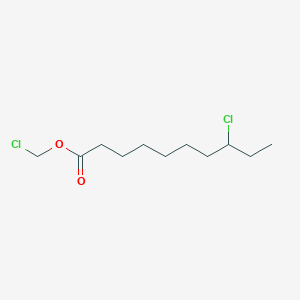
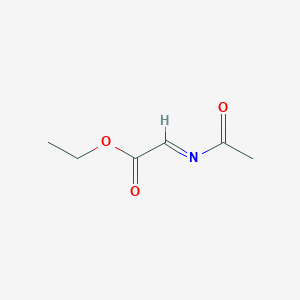
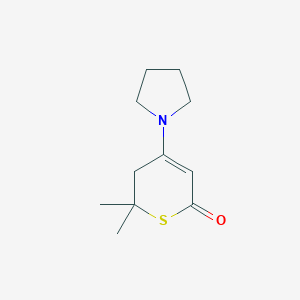

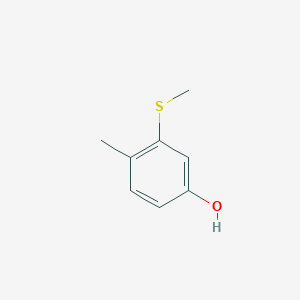
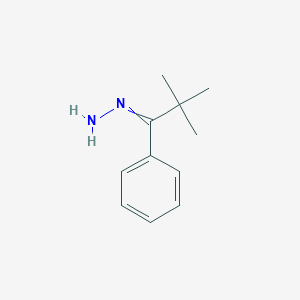
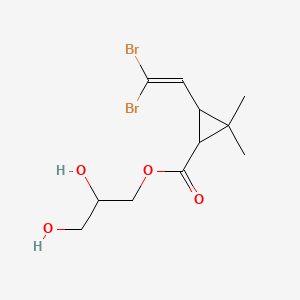
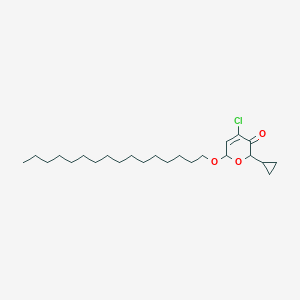
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)
